1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Description
Crystallographic Analysis of Molecular Configuration
The molecular structure of this compound has been comprehensively characterized through advanced crystallographic techniques. The compound possesses a molecular formula of C₁₂H₉F₃N₂O₂ with a molecular weight of 270.21 grams per mole, as confirmed by multiple analytical sources. The Chemical Abstracts Service registry number 752222-88-1 provides a unique identifier for this specific molecular entity.
Crystallographic investigations of closely related trifluoromethyl-substituted pyrazole compounds have provided valuable insights into the structural characteristics of this molecular family. Studies on compounds with identical molecular formulas reveal that these structures typically crystallize with two independent molecules in the asymmetric unit. The crystal structure analysis demonstrates significant conformational flexibility, particularly in the dihedral angles between the phenyl and pyrazole ring systems. Research has shown that related compounds exhibit dihedral angles ranging from 11.62 to 18.17 degrees, indicating substantial rotational freedom around the connecting bonds.
The trifluoromethyl group contributes significantly to the overall molecular geometry and electronic properties. Crystallographic data from related structures indicate that the trifluoromethyl substituent often exhibits rotational disorder of the fluorine atoms, with site occupancy factors varying considerably. This disorder reflects the dynamic nature of the trifluoromethyl group and its influence on the overall molecular packing arrangements. The electron-withdrawing nature of the trifluoromethyl group creates distinctive electronic characteristics that affect both intramolecular and intermolecular interactions.
The carboxylic acid functionality at the 4-position of the pyrazole ring introduces additional structural complexity through its potential for hydrogen bonding interactions. The carbonyl oxygen and hydroxyl group of the carboxylic acid moiety can participate in both intramolecular and intermolecular hydrogen bonding networks, significantly influencing the crystal packing arrangements and molecular conformation.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic environment. The Simplified Molecular Input Line Entry System representation of the compound is documented as O=C(C1=CN(CC2=CC=CC(C(F)(F)F)=C2)N=C1)O, which provides a systematic description of the atomic connectivity. This representation clearly demonstrates the structural arrangement including the pyrazole ring, the benzyl linkage, and the trifluoromethyl substitution pattern.
Nuclear magnetic resonance spectroscopy studies on related trifluoromethyl-substituted pyrazole compounds reveal characteristic chemical shift patterns that can be extrapolated to understand this specific molecule. Proton nuclear magnetic resonance spectra of similar compounds typically show distinctive signals for the pyrazole ring protons, with chemical shifts appearing in the aromatic region between 6.5 and 8.5 parts per million. The benzyl methylene protons connecting the pyrazole ring to the substituted phenyl group typically appear as a singlet around 5.5 parts per million due to the electron-withdrawing effects of both the pyrazole and trifluoromethyl groups.
The trifluoromethyl group produces a characteristic pattern in both proton and fluorine nuclear magnetic resonance spectra. Fluorine nuclear magnetic resonance spectroscopy reveals the trifluoromethyl group as a sharp singlet with distinctive chemical shift values that reflect the electronic environment of the fluorine atoms. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shifts of neighboring carbon atoms in carbon-13 nuclear magnetic resonance spectra, typically causing downfield shifts for carbons in close proximity to the fluorine substituent.
Fourier transform infrared spectroscopy provides valuable information about the functional groups present in the molecule. The carboxylic acid functionality exhibits characteristic absorption bands, with the carbonyl stretch typically appearing around 1710 wavenumbers and the hydroxyl stretch appearing as a broad absorption between 2500 and 3500 wavenumbers. The pyrazole ring system contributes several characteristic absorptions in the fingerprint region, while the trifluoromethyl group produces distinctive carbon-fluorine stretching vibrations typically observed around 1100-1300 wavenumbers.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 270, corresponding to the molecular weight of the compound. The fragmentation pattern provides information about the structural stability and preferred cleavage sites within the molecule. The presence of the trifluoromethyl group often leads to characteristic neutral losses of fluorine atoms or trifluoromethyl radicals, providing diagnostic information for structural confirmation.
| Spectroscopic Technique | Key Observations | Characteristic Features |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons 6.5-8.5 ppm | Pyrazole and benzyl signals |
| Fluorine Nuclear Magnetic Resonance | Trifluoromethyl singlet | Distinctive fluorine environment |
| Fourier Transform Infrared | Carbonyl ~1710 cm⁻¹ | Carboxylic acid functionality |
| Mass Spectrometry | Molecular ion 270 m/z | Molecular weight confirmation |
Hydrogen Bonding Networks and Supramolecular Assembly
The hydrogen bonding networks and supramolecular assembly patterns of this compound are critical determinants of its solid-state structure and physical properties. The carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, enabling the formation of extensive intermolecular hydrogen bonding networks that stabilize the crystal structure. Crystallographic studies of related compounds demonstrate that carboxylic acid groups in pyrazole-based structures typically engage in strong hydrogen bonding interactions with neighboring molecules.
Research on structurally similar trifluoromethyl-substituted pyrazole compounds reveals that intramolecular hydrogen bonding can occur between the carboxylic acid hydroxyl group and the pyrazole nitrogen atoms. These intramolecular interactions force the carboxylic acid group and pyrazole ring to adopt coplanar arrangements, as evidenced by carbon-carbon-carbon-oxygen torsion angles approaching zero degrees. This coplanarity enhances the conjugation between the pyrazole ring and the carboxylic acid functionality, influencing both the electronic properties and the overall molecular stability.
Intermolecular hydrogen bonding patterns in related crystal structures show that carboxylic acid groups frequently form dimeric associations through complementary hydrogen bonding arrangements. These dimeric units can further associate through additional hydrogen bonding interactions involving the pyrazole nitrogen atoms and aromatic carbon-hydrogen groups. The presence of the trifluoromethyl group introduces additional complexity to the hydrogen bonding networks, as fluorine atoms can participate in weak carbon-hydrogen to fluorine interactions that contribute to the overall crystal packing stability.
The supramolecular assembly of trifluoromethyl-substituted pyrazole compounds often involves the formation of layered structures parallel to specific crystallographic planes. The planar molecules organize into sheets through hydrogen bonding interactions, with typical interlayer distances of approximately 3.4 angstroms. These layered arrangements are stabilized by a combination of hydrogen bonding, π-π stacking interactions between aromatic rings, and weak van der Waals forces.
Weak intermolecular interactions also play important roles in the supramolecular organization. Carbon-hydrogen to oxygen interactions, carbon-hydrogen to fluorine contacts, and carbon-hydrogen to π-ring interactions have been identified in related crystal structures. These secondary interactions contribute to the overall stability of the crystal packing and influence the physical properties of the solid material. The electron-withdrawing trifluoromethyl group enhances the acidity of nearby carbon-hydrogen bonds, making them more effective hydrogen bond donors in these weak interactions.
The combination of strong hydrogen bonding from the carboxylic acid group and weak secondary interactions creates a robust three-dimensional network that determines the mechanical properties, thermal stability, and solubility characteristics of the crystalline material. Understanding these supramolecular assembly patterns is essential for predicting the behavior of this compound in various applications and for designing related molecules with specific desired properties.
| Interaction Type | Typical Distance | Geometric Parameters | Structural Impact |
|---|---|---|---|
| Carboxylic acid dimers | 2.6-2.8 Å | O-H···O angles ~170° | Primary assembly motif |
| Carbon-hydrogen to oxygen | 2.4-2.7 Å | C-H···O angles 130-160° | Secondary stabilization |
| Carbon-hydrogen to fluorine | 2.5-2.9 Å | C-H···F angles 120-150° | Weak intermolecular contacts |
| Interlayer spacing | ~3.4 Å | Parallel arrangement | Layered crystal structure |
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-2-8(4-10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZZBQIXYQZVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467533 | |
| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752222-88-1 | |
| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=752222-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation via Cyclization of Fluorinated Intermediates
One common approach involves the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters as intermediates, which can be hydrolyzed to the corresponding acids. The process includes:
Step 1: Acidification of Sodium Enolate of Alkyl Difluoroacetoacetate
The sodium enolate of alkyl difluoroacetoacetate is acidified by carbonic acid generated in situ from carbon dioxide and water. This reaction is conducted under mild pressure (0.1 to 2 kg/cm²) and temperature control, with the pH dropping to 5–7 over 1–3 hours.
Step 2: Coupling with Trialkyl Orthoformate
The purified alkyl difluoroacetoacetate is reacted with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate intermediates.
Step 3: Ring Closure with Methylhydrazine
The ring-closing reaction to form the pyrazole ring is performed in a two-phase system using a weak base such as sodium carbonate or potassium carbonate. The reaction mixture is cooled to between -20°C and 5°C, and the organic intermediate is slowly added to the aqueous phase containing methylhydrazine. The reaction completes within 1–3 hours, yielding the pyrazole ester with high purity (up to 99.9%) after isolation.
Step 4: Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed under alkaline conditions to yield the corresponding pyrazole-4-carboxylic acid.
This method is advantageous due to its relatively mild conditions, high purity of products, and good yields (typically 75–80%).
Halogenation and Carbonylation Route
Another method involves a multi-step transformation starting from fluoroalkylacetoacetate derivatives:
Step 1: Preparation of 1-Alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes
These intermediates are prepared regioselectively by reacting fluoroalkylacetoacetates with methylhydrazine and subsequent halogenation steps.
Step 2: Reductive Dehalogenation
The halogenated pyrazolecarbaldehydes undergo reductive dehalogenation under hydrogen atmosphere (1–50 bar pressure) in the presence of catalysts to yield 1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbonyl chlorides.
Step 3: Conversion to Carboxylic Acid
The carbonyl chlorides are hydrolyzed or further transformed to the corresponding carboxylic acids.
This method is technically demanding due to the need for excess acetic anhydride, controlled reaction temperatures (0–180°C, preferably 20–80°C), and handling of halogenating agents such as chlorine or sulfuryl chloride. The use of inert diluents like chlorobenzene or dichlorobenzene is common to moderate reaction conditions.
Novel Carbointercalation and Cyclization Method
A recently disclosed method for synthesizing related difluoromethyl pyrazole carboxylic acids involves:
(A) Carbointercalation Reaction
Difluorochloromethane, carbon monoxide, and methylhydrazine react under catalytic conditions with sodium formate to form an intermediate.
-
The intermediate is halogenated using bromine at low temperatures (-5 to 0°C) to form a brominated intermediate.
-
The brominated intermediate reacts with propiolic acid and base to cyclize, forming the pyrazole carboxylic acid with high purity (98.8%) and good yield (86.2%).
This method is notable for using low-cost starting materials and milder conditions compared to traditional multi-step syntheses, making it suitable for industrial scale-up.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The ring closure step in pyrazole synthesis is critical and benefits from a two-phase system with weak bases to improve yield and purity.
Use of carbon dioxide as a mild acidifying agent in situ is an innovative approach that avoids harsher acids and improves environmental compatibility.
Halogenation steps require precise temperature control to avoid side reactions and ensure regioselectivity.
The carbointercalation method offers a novel catalytic pathway that reduces the number of steps and uses inexpensive reagents, which is promising for large-scale synthesis.
The trifluoromethylbenzyl substituent is typically introduced via alkylation of the pyrazole nitrogen, often after pyrazole ring formation, though specific alkylation conditions are less frequently detailed in patents and may involve standard benzylation protocols.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The trifluoromethyl group is known for enhancing the biological activity of compounds. Research indicates that derivatives of pyrazole, including 1-(3-(trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid, exhibit potent pharmacological properties.
Anticancer Activity
A study evaluated the influence of the trifluoromethyl group on the anticancer activity of various pyrazole derivatives. The presence of this group significantly improved the binding affinity and selectivity towards cancer cell lines, suggesting potential as a lead compound in anticancer drug development .
Antifungal Properties
Research has demonstrated that derivatives similar to this compound possess antifungal activities. One particular study highlighted that compounds with similar structures exhibited higher antifungal activity against several phytopathogenic fungi compared to established fungicides .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. In one study, molecular docking simulations indicated that the carbonyl oxygen atom in related compounds could form hydrogen bonds with specific amino acids in target proteins, enhancing their biological efficacy .
Case Studies
Mechanism of Action
The mechanism by which 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related pyrazole-4-carboxylic acid derivatives:
Key Observations
Substituent Effects on Bioactivity: The 3-(trifluoromethyl)benzyl group at N1 (target compound) enhances receptor binding affinity compared to smaller substituents like methyl or benzoyl . C3 modifications: Introduction of p-tolyl (7f) or phenyl groups (4c) alters electronic properties and bioactivity.
Carboxylic Acid vs. Aldehyde Functionality :
- Carboxylic acid derivatives (e.g., target compound, 7f) are often used as intermediates for amide/carboxamide synthesis , while aldehydes (e.g., 4c) are leveraged for hydrazone formation .
Trifluoromethyl Group Impact :
- Compounds with CF₃ at C3 (e.g., 1-methyl-3-CF₃ analog) show higher thermal stability (mp = 203°C) compared to CF₃ at N1 (mp = 95°C for the target compound’s hydrazide) .
- The position of CF₃ influences solubility: N1-substituted analogs (target compound) are less water-soluble than C3-substituted derivatives due to increased steric hindrance .
Biological Activity :
- The target compound’s derivative, 6-methyl-1-(3-(CF₃)benzyl)pyrazole-3-carboxylic acid, inhibits prostate cancer cell proliferation (IC₅₀ = 8.2 µM) via mTOR pathway modulation .
- In contrast, 1-(4-chlorophenyl)-3-CF₃ analog (DNDI-6148) is a preclinical antileishmanial candidate with 62% yield in synthesis .
Research Implications
Medicinal Chemistry : The trifluoromethylbenzyl moiety in the target compound provides a template for developing kinase inhibitors or antiproliferative agents .
Agrochemicals : Simpler analogs like 1-methyl-3-CF₃-pyrazole-4-carboxylic acid are precursors for herbicides, leveraging CF₃’s resistance to metabolic degradation .
Synthetic Flexibility : The carboxylic acid group allows conjugation with amines, hydrazines, or alcohols, enabling rapid diversification into libraries for high-throughput screening .
Biological Activity
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 752222-88-1) is a pyrazole derivative known for its diverse biological activities. This compound has attracted attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, anti-cancer, and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H9F3N2O, with a molecular weight of approximately 270.207 g/mol. Its structure features a pyrazole ring substituted with a trifluoromethyl group and a carboxylic acid moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that certain pyrazoles effectively inhibit BRAF(V600E) and EGFR kinases, which are pivotal in various cancer pathways . The compound was evaluated in vitro against breast cancer cell lines MCF-7 and MDA-MB-231, showing promising cytotoxic effects when used alone and in combination with doxorubicin, enhancing the overall efficacy of treatment .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted through various studies. It was noted that pyrazole derivatives can act as selective COX-2 inhibitors, which are beneficial in reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs . In particular, compounds derived from the pyrazole scaffold have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Pyrazole derivatives have shown notable activity against a range of bacterial strains, including Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that it significantly increased apoptotic markers when combined with doxorubicin, suggesting a synergistic effect that could be exploited in clinical settings .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties revealed that the compound inhibited COX-2 activity with an IC50 value of 0.01 μM, demonstrating superior selectivity over COX-1 . This selectivity is crucial for developing safer anti-inflammatory therapies.
Data Summary Table
Q & A
Q. What are the common synthetic routes for 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by benzylation and hydrolysis. For example, cyclocondensation using DMF-DMA and phenylhydrazine derivatives forms the pyrazole core, while benzylation with 3-(trifluoromethyl)benzyl bromide introduces the substituent. Hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid. Optimization includes adjusting reaction time (monitored via TLC) and temperature (50–80°C) to enhance regioselectivity . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) improves yield and purity .
Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers confirm its structure?
- Methodological Answer :
- ¹H NMR : Signals for the trifluoromethylbenzyl group appear as a singlet (~7.5 ppm for aromatic protons) and a split peak for the methylene bridge (~5.1–5.3 ppm). The pyrazole C-H resonates as a singlet (~8.5 ppm) .
- ¹³C NMR : The carboxylic acid carbon appears at ~165–170 ppm. The CF₃ group shows a quartet (~125 ppm, J = 270–280 Hz) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C-F stretches) confirms functional groups .
Advanced Research Questions
Q. What computational methods are employed to predict the electronic structure and reactivity of this compound, and how do they compare with experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s geometry, electrostatic potential, and frontier molecular orbitals. These predict nucleophilic/electrophilic sites, validated experimentally via NMR chemical shifts and X-ray crystallography (if available). For example, DFT-calculated HOMO-LUMO gaps correlate with UV-Vis absorption spectra .
Q. What in vitro models are suitable for evaluating the biological activity of this compound, particularly in cancer research?
- Methodological Answer :
- Anti-Proliferative Assays : Use prostate cancer cell lines (e.g., PC-3, LNCaP) treated with the compound (0–100 µM) for 48–72 hours. Assess viability via MTT/WST-1 assays. IC₅₀ values indicate potency .
- Mechanistic Studies : Western blotting detects autophagy markers (LC3-II) and mTOR/p70S6K pathway inhibition. Confocal microscopy visualizes autophagosome formation .
Q. How can regioselectivity challenges in functionalizing the pyrazole core be addressed during derivatization?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., esterification) to direct electrophilic substitution to the pyrazole N1 or C3 positions .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized intermediates (e.g., 3-azido derivatives) enables selective triazole formation .
Q. How do structural modifications (e.g., substituent variations on the benzyl group) affect the compound’s physicochemical and pharmacological properties?
- Methodological Answer :
- LogP Studies : Replace the 3-CF₃ group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Measure partition coefficients (octanol/water) to assess lipophilicity .
- SAR Analysis : Test derivatives in enzyme inhibition assays (e.g., kinase panels) to link substituent effects to bioactivity. Molecular docking (e.g., AutoDock Vina) predicts binding interactions .
Data Contradiction Analysis
Q. How can discrepancies in synthetic yields or purity be resolved when scaling up the synthesis?
- Methodological Answer :
- Scale-Up Challenges : Lower yields at larger scales often arise from inefficient mixing or heat transfer. Use flow chemistry for better control or optimize solvent ratios (e.g., DMF vs. THF) to improve solubility .
- Purity Issues : Residual solvents/byproducts (e.g., unhydrolyzed esters) require gradient HPLC (C18 column, acetonitrile/water mobile phase) for detection. Recrystallization (ethanol/water) enhances purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
